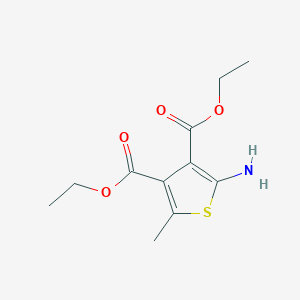
Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate is a chemical compound that belongs to the class of 2-aminothiophenes, which are known for their significance in the synthesis of various agrochemicals, dyes, and pharmacologically active compounds . These compounds are highly substituted thiophene derivatives and are found in numerous biologically active and natural compounds .
Synthesis Analysis
The synthesis of related 2-aminothiophene derivatives often involves multicomponent reactions or sequential one-pot reactions. For instance, fully substituted 2,5-dihydrothiophenes can be synthesized via a sequential one-pot four-component reaction involving primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes . Another method for synthesizing ethyl 3-aminothiophene-2-carboxylate involves a two-step procedure from mercaptoacetic acid and 2-chloroacrylonitrile through esterification and cyclocondensation, with a high yield of 81% . Additionally, the Gewald reaction is a classical approach for preparing 2-aminothiophenes, which includes the condensation of a ketone with an activated nitrile and elemental sulfur in the presence of diethylamine as a catalyst .
Molecular Structure Analysis
The molecular structure of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate, a closely related compound, has been determined by X-ray crystallography. The molecule consists of a five-membered thiophene ring with an amino group, a methyl group, and dicarboxylate groups. The thiophene ring is almost planar, and the molecular conformation is stabilized by intramolecular N–H···O hydrogen bonding .
Chemical Reactions Analysis
2-Aminothiophene derivatives are versatile intermediates that can undergo various chemical reactions. For example, they can be used to synthesize novel compounds with potential antimicrobial activity through base-protonated reactions between ketones, elemental sulfur, and ethyl cyanoacetate . Additionally, O-alkylation reactions can be performed on diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate to produce derivatives like diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminothiophene derivatives can be quite diverse. For instance, the crystal structure of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate revealed novel fluorescence properties, which were characterized by elementary analysis and MHz spectrometry . The crystal structure of diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate, another derivative, showed that the molecules form centrosymmetric dimers with intermolecular C—H···O hydrogen bonds, arranging into a ribbon-like molecular sheet .
Applications De Recherche Scientifique
Radioprotective and Anticancer Agents
Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate has shown potential in the field of cancer treatment and radioprotection. A study highlighted its use in synthesizing novel sulfur heterocyclic compounds, some of which exhibited significant activities against EAC cells, indicating anticancer properties. Additionally, one of the compounds showed radioprotective activity (Ghorab et al., 2006).
Antimicrobial Activity
This compound has also been used in the synthesis of novel 2-aminothiophene derivatives, which have been evaluated for their antimicrobial activity. The synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibited significant antibacterial properties (Prasad et al., 2017).
Synthetic Utility in Antimicrobial Agents
A study focused on the synthetic utility of bifunctional thiophene derivatives, including diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate, for developing antimicrobial agents. The newly synthesized compounds showed promising antimicrobial activities (Abu‐Hashem et al., 2011).
Electrochromic Properties
In the field of material science, particularly electrochromics, diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate has been used in the synthesis of new compounds with significant electrochromic properties. These properties are essential for applications like camouflage and full-color electrochromic devices/displays (Algi et al., 2013).
Industrial Applications as Corrosion Inhibitors
Another significant application is in the synthesis of corrosion inhibitors. Studies have explored the use of derivatives of diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate as inhibitors for mild steel in acidic solutions, which are useful in industrial pickling processes (Gupta et al., 2017).
Synthesis of Disperse Dyes
In the textile industry, derivatives of this compound have been used to synthesize novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes exhibit good fastness properties and provide a range of colors for polyester fabrics (Iyun et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-15-10(13)7-6(3)17-9(12)8(7)11(14)16-5-2/h4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRCBVCDJHIEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

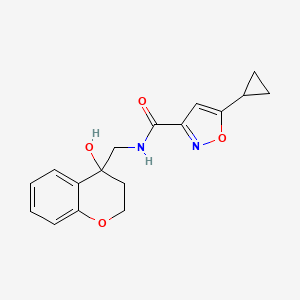

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2524611.png)
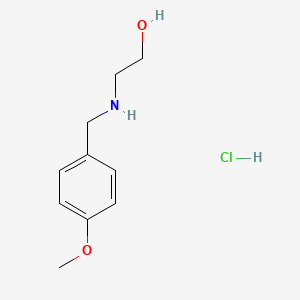
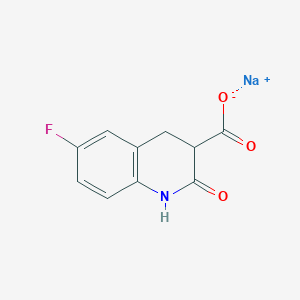

![Morpholin-4-yl-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2524617.png)
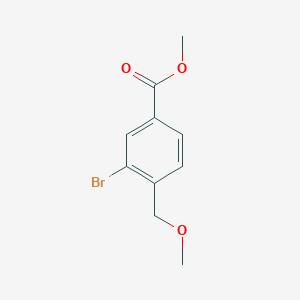
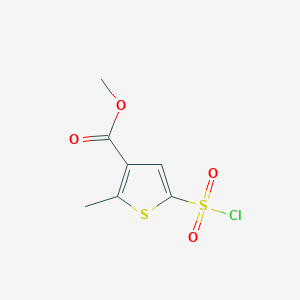

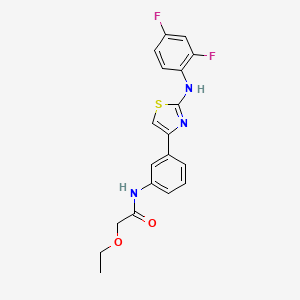
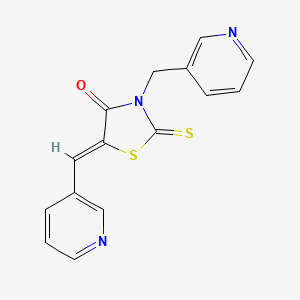

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)